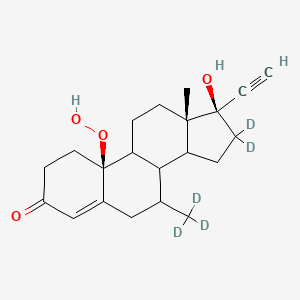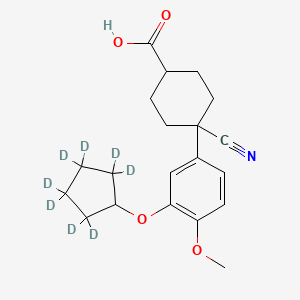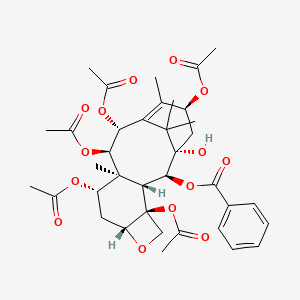
(+)-DIPIVALOYL-D-TARTARIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about where it is commonly found or produced and its uses .
Synthesis Analysis
This involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule and the types of bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, reactivity, and spectral properties .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
100874-47-3 |
|---|---|
Nom du produit |
(+)-DIPIVALOYL-D-TARTARIC ACID |
Formule moléculaire |
C14H22O8 |
Poids moléculaire |
318.32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)



![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)